N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents some variation across different computational systems and databases. According to PubChem computational analysis, the preferred IUPAC name is designated as 2-(5-bromoquinoxalin-6-yl)guanidine for the free base form. However, alternative systematic nomenclature includes 1-(5-bromoquinoxalin-6-yl)guanidine, as reported by Lexichem computational systems. The hydrochloride salt form is systematically named as 2-(5-bromoquinoxalin-6-yl)guanidine hydrochloride.
The molecular structure consists of a quinoxaline bicyclic aromatic system substituted with a bromine atom at the 5-position and a guanidine group at the 6-position. The quinoxaline core comprises a benzene ring fused to a pyrazine ring, creating a nitrogen-containing heterocyclic framework. The guanidine functional group contains three nitrogen atoms arranged around a central carbon atom, with the characteristic resonance structure that contributes to its basicity and hydrogen bonding capabilities.
Structural representation data includes the InChI (International Chemical Identifier) code: InChI=1S/C9H8BrN5/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6/h1-4H,(H4,11,12,15). The corresponding InChI Key is WBGSURPVIDDDHF-UHFFFAOYSA-N. The SMILES (Simplified Molecular Input Line Entry System) notation is represented as C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br.
CAS Registry Number and Alternative Designations
The compound possesses dual Chemical Abstracts Service registry numbers depending on its salt form. The free base form is assigned CAS Registry Number 168329-48-4, while the hydrochloride salt carries the distinct CAS Registry Number 1797986-78-7. This dual numbering system reflects the different chemical entities represented by the neutral base compound versus its protonated salt form.
Multiple alternative designations exist within pharmaceutical and chemical literature. The compound is widely recognized as Brimonidine European Pharmacopoeia Impurity E. Additional synonyms include 5-Bromo-6-guanidinoquinoxaline, N-(5-Bromo-quinoxalin-6-yl)-guanidine, and Guanidine, N-(5-bromo-6-quinoxalinyl)-. The European Community number is designated as 829-218-1.
| Designation Type | Free Base (CAS 168329-48-4) | Hydrochloride Salt (CAS 1797986-78-7) |
|---|---|---|
| Primary IUPAC Name | 2-(5-bromoquinoxalin-6-yl)guanidine | 2-(5-bromoquinoxalin-6-yl)guanidine hydrochloride |
| Alternative IUPAC Name | 1-(5-bromoquinoxalin-6-yl)guanidine | 1-(5-bromoquinoxalin-6-yl)guanidine hydrochloride |
| Common Pharmaceutical Name | Brimonidine EP Impurity E | Brimonidine EP Impurity E Hydrochloride |
| ChEMBL Identifier | CHEMBL883 | Not specified |
| UNII Code | SGH4FMM6SE | Not specified |
Molecular Formula and Mass Spectrometric Characterization
The molecular formula for the free base form is C9H8BrN5, corresponding to a molecular weight of 266.10 grams per mole. The hydrochloride salt possesses the molecular formula C9H9BrClN5 with a molecular weight of 302.56 grams per mole. These molecular parameters have been consistently confirmed across multiple analytical platforms and computational systems.
Mass spectrometric characterization reveals distinctive fragmentation patterns consistent with the quinoxaline-guanidine structure. The base peak typically corresponds to the molecular ion, with characteristic fragmentations involving loss of the guanidine moiety and bromide substituent. High-resolution mass spectrometry provides accurate mass determination with precision typically exceeding four decimal places, enabling unambiguous molecular formula confirmation.
Elemental composition analysis for the hydrochloride salt demonstrates the following weight percentages: carbon 35.72%, hydrogen 2.99%, nitrogen 22.89%, with the remainder comprising bromine and chlorine. These analytical values align closely with theoretical calculations based on the established molecular formula. The compound exhibits limited solubility characteristics, being slightly soluble in dimethyl sulfoxide and methanol when heated, which influences analytical method development and sample preparation protocols.
| Property | Free Base | Hydrochloride Salt | Analytical Method |
|---|---|---|---|
| Molecular Formula | C9H8BrN5 | C9H9BrClN5 | Elemental Analysis |
| Molecular Weight | 266.10 g/mol | 302.56 g/mol | Mass Spectrometry |
| Carbon Content | Not specified | 35.72% | Elemental Analysis |
| Hydrogen Content | Not specified | 2.99% | Elemental Analysis |
| Nitrogen Content | Not specified | 22.89% | Elemental Analysis |
| Melting Point | Not specified | >224°C (decomposition) | Thermal Analysis |
| Purity Assessment | >95% | >95% | High Performance Liquid Chromatography |
Properties
CAS No. |
1797986-78-7 |
|---|---|
Molecular Formula |
C9H9BrClN5 |
Molecular Weight |
302.56 g/mol |
IUPAC Name |
2-(5-bromoquinoxalin-6-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C9H8BrN5.ClH/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6;/h1-4H,(H4,11,12,15);1H |
InChI Key |
FDBGGLJRHMQFKT-UHFFFAOYSA-N |
SMILES |
C1=CC2=[NH+]C=C[NH+]=C2C(=C1N=C(N)N)Br.[Cl-] |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br.Cl |
Synonyms |
(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride |
Origin of Product |
United States |
Preparation Methods
Guanidinylation of 5-Bromo-6-aminoquinoxaline
The most direct route involves guanidinylation of 5-bromo-6-aminoquinoxaline, a key intermediate. This method leverages the reactivity of the primary amine to introduce the guanidine group.
Step 1: Synthesis of 5-Bromo-6-aminoquinoxaline
6-Aminoquinoxaline is brominated using bromine in glacial acetic acid, yielding 6-amino-5-bromoquinoxaline hydrobromide. Basification with sodium hydroxide liberates the free amine, which is purified via recrystallization from benzene (82% yield).
Step 2: Guanidine Group Introduction
The amine reacts with 1H-pyrazole-1-carboxamidine in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This reagent facilitates guanidinylation via nucleophilic displacement, forming N-(5-bromo-6-quinoxalinyl)guanidine. The reaction typically proceeds in anhydrous dichloromethane or dimethylformamide at 0–25°C over 12–24 hours.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or acetone), precipitating the hydrochloride salt. Crystallization from acetone/water mixtures enhances purity.
Key Data:
Condensation with Chloroformamidine Intermediates
An alternative approach utilizes chloroformamidine intermediates, as described in Russian Patent RU2285003C1.
Step 1: Formation of Chloroformamidine
5-Bromo-6-aminoquinoxaline reacts with N,N-dimethyldichloromethylene immonium chloride in methylene chloride. This generates N,N-dimethyl-N1-(5-bromoquinoxalin-6-yl)-α-chloroformamidine, isolated via aqueous extraction.
Step 2: Cyclization to Guanidine
The chloroformamidine intermediate undergoes cyclization with ethylenediamine, forming the guanidine structure. This step proceeds at room temperature, with dimethylamine byproducts removed via aqueous wash.
Step 3: Acidification to Hydrochloride
The product is dissolved in acetone and treated with concentrated HCl, yielding the hydrochloride salt after recrystallization (40% overall yield from 5-bromo-6-aminoquinoxaline).
Advantages:
Thiourea-Mediated Guanidine Synthesis
A less common method involves thiourea derivatives, adapting protocols from U.S. Patent 5,552,403.
Step 1: Isothiocyanate Formation
5-Bromo-6-aminoquinoxaline reacts with thiophosgene in water, forming 5-bromo-6-isothiocyanatoquinoxaline (90% yield).
Step 2: Reaction with Ammonia
The isothiocyanate intermediate reacts with aqueous ammonia under reflux, yielding the guanidine via thiourea hydrolysis. Acidic work-up with HCl affords the hydrochloride salt.
Challenges:
Purification and Isolation Techniques
Chromatographic Methods
Flash column chromatography (SiO₂, ethyl acetate/hexane gradients) effectively separates intermediates. High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity for the final product.
Recrystallization
Optimal solvents for recrystallization include:
Analytical Characterization
Spectroscopic Data
Melting Point
The hydrochloride salt melts at 232–234°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Guanidinylation | 85 | 95 | High efficiency | Requires anhydrous conditions |
| Chloroformamidine | 40 | 98 | Mild conditions | Multi-step synthesis |
| Thiourea-Mediated | 60 | 90 | Avoids specialized reagents | Toxic intermediates |
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoxaline analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Scientific Research Applications
1. Pharmacology
N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride acts as an α2 receptor agonist , which means it binds to α2 adrenergic receptors in the body, mimicking the effects of natural neurotransmitters. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, inhibiting the release of neurotransmitters and influencing various physiological processes. Its primary medicinal application is as an impurity in Brimonidine Tartrate, a drug used to treat glaucoma .
2. Organic Synthesis
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it through various chemical reactions, including oxidation and substitution, leading to the formation of new derivatives with potential biological activities.
3. Antiviral Research
Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, in developing antiviral agents. Research indicates that certain quinoxaline derivatives exhibit promising activity against viruses such as Hepatitis B and enteroviruses . Specifically, modifications to the quinoxaline core have shown effectiveness against coxsackievirus B5, with compounds demonstrating low cytotoxicity and high antiviral potency .
Case Study 1: Antiviral Activity
A systematic review identified several quinoxaline derivatives with significant antiviral properties. For instance, compounds derived from this compound were tested against various viral strains, revealing effective inhibition mechanisms that target viral entry and uncoating processes . The study emphasizes the need for further exploration into these derivatives for therapeutic development.
Case Study 2: Pharmacological Mechanisms
Research has documented that this compound interacts with both α2-adrenoceptors and non-adrenoceptor sites. This dual mechanism suggests potential applications beyond traditional receptor-targeted therapies, paving the way for novel treatment strategies in cardiovascular and neurological disorders .
Mechanism of Action
The mechanism of action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride involves its interaction with specific molecular targets. As an impurity of Brimonidine Tartrate, it acts on α2 adrenergic receptors, leading to the modulation of intraocular pressure in the treatment of glaucoma. The compound’s effects are mediated through the activation of these receptors and subsequent signaling pathways .
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-bromoquinoxalin-6-yl)guanidine; hydrochloride |
| Molecular Formula | C₉H₉BrClN₅ |
| Molecular Weight | 302.56 g/mol |
| SMILES | Cl.NC (=Nc1ccc2nccnc2c1Br)N |
| Applications | Analytical standards, biochemical research |
Structural and Functional Comparison with Similar Compounds
To contextualize the uniqueness of N-(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride, a comparison is drawn with structurally related compounds, including H-series kinase inhibitors and other guanidine derivatives.
Comparison with H-Series Kinase Inhibitors
The H-series inhibitors (e.g., H-7, H-8, H-9, H-89) are isoquinoline sulfonamide derivatives widely studied for their kinase inhibitory activity . While these compounds share a heterocyclic core with the target compound, critical differences exist:
Key Observations :
- Structural Differences: The target compound’s quinoxaline core contrasts with the isoquinoline backbone of H-series inhibitors. Bromine substitution at the 5-position in the quinoxaline ring may enhance electrophilic reactivity compared to the sulfonamide groups in H-series compounds .
Comparison with Other Guanidine Derivatives
Guanidine derivatives are pivotal in medicinal chemistry due to their ability to mimic arginine side chains in enzyme active sites. Examples include:
Key Observations :
- The bromoquinoxaline moiety in the target compound introduces steric hindrance and electron-withdrawing effects, which may limit its metabolic stability compared to simpler guanidines like metformin .
Biological Activity
N-(5-Bromo-6-quinoxalinyl)quanidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound is derived from quinoxaline, a bicyclic compound known for its diverse biological activities. The presence of the bromine atom at the 5-position and the guanidine moiety enhances its chemical reactivity and biological profile. This compound is often studied for its interactions with biological targets, including enzymes and receptors.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoxaline compounds found that those with guanidine substitutions, such as this compound, showed enhanced antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | 4 | 8 | Inhibition of FtsZ polymerization |
The compound's mechanism involves the inhibition of FtsZ protein polymerization, crucial for bacterial cell division, indicating a bactericidal mode of action.
2. Antiviral Activity
Quinoxaline derivatives have also shown promise as antiviral agents. A systematic review highlighted their effectiveness against various viruses, including Hepatitis B and cytomegalovirus (HCMV). For instance, compounds with similar structures demonstrated EC50 values as low as 0.05 µM against HCMV .
| Compound | Virus | EC50 (µM) |
|---|---|---|
| This compound | HCMV | <0.05 |
The antiviral activity is believed to stem from their ability to interfere with viral replication processes.
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
In a comparative study involving various quinoxaline derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 4 µg/mL, with a notable bactericidal effect observed at 8 µg/mL .
Case Study 2: Antiviral Potential
A recent investigation into the antiviral properties of quinoxaline derivatives revealed that this compound effectively inhibited HCMV replication in vitro. The study reported an EC50 value under 0.05 µM, suggesting high potency compared to standard antiviral agents like ganciclovir .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride, and how is its structural integrity validated?
- Synthetic Routes : The compound can be synthesized via condensation reactions between brominated quinoxaline precursors (e.g., 6-bromoquinoxaline) and guanidine derivatives under basic conditions. For example, brominated intermediates like 6-bromoquinoxaline (mp 54–55°C, C₈H₅BrN₂) are coupled with guanidine hydrochloride using coupling agents such as carbodiimides (e.g., EDC) .
- Validation : Structural confirmation relies on FT-IR (to identify NH and C=N stretches in guanidine) and ¹H NMR (to resolve aromatic protons from the quinoxaline ring and guanidine protons). Purity is assessed via HPLC (>95% purity criteria) .
Q. What safety protocols are critical when handling N-(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride in laboratory settings?
- Key Considerations :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store at 2–8°C in airtight containers away from oxidizers to prevent degradation .
- Disposal : Follow EPA guidelines for halogenated waste due to bromine content .
Q. How does the bromine substituent influence the compound's physical properties?
- The electron-withdrawing bromine atom increases the quinoxaline ring's electrophilicity, enhancing reactivity in nucleophilic substitution reactions. It also raises the molecular weight (e.g., C₈H₅BrN₂ has MW 209.04) and may elevate melting points compared to non-halogenated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of N-(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride?
- Key Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst : Use of ultrasonic irradiation reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to classical heating .
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Table 1 : Optimization Data
| Method | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Classical | DMF | 24 | 62 |
| Ultrasonic | DMF | 2 | 78 |
Q. What analytical strategies resolve contradictions in purity data between HPLC and NMR for this compound?
- HPLC-MS : Combines retention time with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310.2).
- NMR Solvent Selection : Use deuterated DMSO to improve proton resolution, especially for NH groups in guanidine, which may aggregate in CDCl₃ .
Q. What mechanistic insights explain byproduct formation during guanidine coupling reactions?
- Common byproducts arise from:
- Incomplete Bromination : Residual 6-quinoxalinylguanidine due to unreacted starting material.
- Oxidation : Formation of quinoxaline N-oxide under aerobic conditions.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
